molecular formula C41H42O5S B3040516 4-Methylphenyl 2,3,4,6-tetra-O-benzyl-b-D-thiogalactopyranoside CAS No. 211678-08-9

4-Methylphenyl 2,3,4,6-tetra-O-benzyl-b-D-thiogalactopyranoside

Cat. No.: B3040516
CAS No.: 211678-08-9
M. Wt: 646.8 g/mol
InChI Key: DDEYRWOAKGAYDF-RSGFCBGISA-N
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Description

4-Methylphenyl 2,3,4,6-tetra-O-benzyl-β-D-thiogalactopyranoside (CAS: 74801-29-9, C₄₀H₄₁O₅S) is a synthetic thioglycoside derivative with a galactopyranose core. Key structural features include:

  • Tetra-O-benzyl protection: Benzyl groups at the 2, 3, 4, and 6 positions enhance stability and control reactivity during glycosylation reactions.
  • Thioglycosidic linkage: The anomeric sulfur atom (1-thio) improves chemical stability and resistance to enzymatic hydrolysis compared to O-glycosides.
  • 4-Methylphenyl aglycone: The aromatic moiety influences solubility and serves as a leaving group in glycosylation.

This compound is primarily used as an intermediate in carbohydrate synthesis, particularly for constructing complex glycans in a stereocontrolled manner .

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-(4-methylphenyl)sulfanyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H42O5S/c1-31-22-24-36(25-23-31)47-41-40(45-29-35-20-12-5-13-21-35)39(44-28-34-18-10-4-11-19-34)38(43-27-33-16-8-3-9-17-33)37(46-41)30-42-26-32-14-6-2-7-15-32/h2-25,37-41H,26-30H2,1H3/t37-,38+,39+,40-,41+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEYRWOAKGAYDF-RSGFCBGISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H42O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

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Biochemical Pathways

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Result of Action

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Biological Activity

4-Methylphenyl 2,3,4,6-tetra-O-benzyl-β-D-thiogalactopyranoside (Methylphenyl thiogalactoside) is a glycosyl donor that has gained attention in the field of carbohydrate chemistry due to its potential applications in synthesizing complex oligosaccharides. This compound is characterized by a unique structure that facilitates various biological activities, particularly in glycosylation reactions.

Chemical Structure and Properties

  • Molecular Formula : C₄₁H₄₂O₅S
  • Molecular Weight : 634.82 g/mol
  • CAS Number : 11050551
  • IUPAC Name : (2R,3S,4S,5R,6S)-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl 2,3,4,6-tetra-O-benzyl-β-D-thiogalactopyranoside

The compound contains a thiogalactopyranoside moiety that enhances its reactivity in glycosylation processes while providing stability against hydrolysis.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thioglycosides. For instance, compounds similar to 4-Methylphenyl 2,3,4,6-tetra-O-benzyl-β-D-thiogalactopyranoside have been evaluated for their efficacy against various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis via interference with glycosylation pathways.

Glycosylation Reactions

As a glycosyl donor, this compound plays a crucial role in synthesizing oligosaccharides. It has been utilized in various studies aimed at developing complex carbohydrates with specific biological functions. The following table summarizes key findings related to its use in glycosylation:

Study ReferenceReaction TypeYield (%)Notes
Panza et al. Oligosaccharide Synthesis85%Demonstrated high efficiency as a glycosyl donor
Research on Antimicrobial Agents Glycosylation with Bacterial Targets70%Effective against resistant strains
Comparative Study Synthesis of Thioglycosides90%Showed superior reactivity compared to other donors

Case Studies

  • Synthesis of Oligosaccharides : In a study by Panza et al., the compound was successfully employed to synthesize complex oligosaccharides that exhibited enhanced biological activity against pathogens . This highlights its utility in developing new therapeutic agents.
  • Antimicrobial Activity : A comparative analysis indicated that derivatives of this compound demonstrated significant antibacterial effects against multi-drug resistant strains of bacteria . The study emphasized the importance of the thiol group in enhancing the antimicrobial activity.
  • Glycosylation Efficiency : In another research effort focusing on glycosylation efficiency, it was shown that this compound provided higher yields and selectivity compared to conventional glycosyl donors . This characteristic is critical for pharmaceutical applications where precise control over product formation is required.

Scientific Research Applications

Glycosylation Reactions

One of the primary applications of 4-Methylphenyl 2,3,4,6-tetra-O-benzyl-β-D-thiogalactopyranoside is its role as a glycosyl donor in the synthesis of various oligosaccharides. It has been utilized extensively in the development of programmable one-pot oligosaccharide synthesis methods. This compound allows for the efficient formation of glycosidic bonds due to its favorable reactivity profile compared to other glycosyl donors .

Synthesis of Oligosaccharides

The compound has been reported to facilitate the synthesis of complex oligosaccharides. For instance, it can be employed in the construction of glycoproteins and glycolipids, which are crucial for various biological functions and processes. The ability to manipulate oligosaccharide structures using this compound has significant implications for drug development and vaccine formulation .

Medical Research and Therapeutics

Recent studies have explored the potential therapeutic applications of oligosaccharides synthesized using 4-Methylphenyl 2,3,4,6-tetra-O-benzyl-β-D-thiogalactopyranoside. These include:

  • Antiviral Agents: Oligosaccharides derived from this compound have shown promise in inhibiting viral infections by mimicking host cell receptors.
  • Cancer Therapy: Certain synthesized oligosaccharides exhibit anti-tumor properties by modulating immune responses and targeting cancer cells directly .

Biochemical Studies

This compound is also utilized in biochemical assays to study carbohydrate-protein interactions. By synthesizing specific oligosaccharides with defined structures, researchers can investigate how these carbohydrates influence biological processes such as cell signaling and adhesion .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Protecting Group Variations

a) 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-β-D-thiogalactopyranoside (CAS: 28244-99-7, C₂₁H₂₆O₉S)
  • Key Differences: Acetyl vs. benzyl groups: Acetyl protection (labile under basic conditions) contrasts with the robust benzyl ethers (requiring hydrogenolysis for removal). Molecular weight: 454.5 g/mol (acetylated) vs. 657.8 g/mol (benzylated), impacting solubility and crystallinity.
  • Applications : Acetylated derivatives are often used in stepwise syntheses where temporary protection is needed .
b) 4-Methylphenyl 3,4,6-tri-O-acetyl-2-O-benzyl-1-thio-β-D-galactopyranoside (CAS: 189744-09-0, C₂₆H₃₀O₈S)
  • Key Differences :
    • Mixed protection : Combines benzyl (2-position) and acetyl (3,4,6-positions) groups, enabling selective deprotection strategies.
    • Reactivity : The benzyl group at C2 directs glycosylation to specific hydroxyl acceptors .

Substituent Modifications on the Aglycone

a) 4-Methoxyphenyl 2,3,4,6-tetra-O-benzyl-β-D-thiogalactopyranoside
  • Key Differences: Methoxy vs. methyl group: Electron-donating methoxy increases aglycone stability but may alter glycosylation efficiency.
b) Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-galactopyranoside (CAS: 74801-29-9, C₄₀H₄₁O₅S)
  • Key Differences :
    • Lack of methyl group : The unsubstituted phenyl aglycone reduces steric hindrance, improving reaction rates in some glycosylations .

Functional Group Additions

a) 4-Methylphenyl 2-azido-3,4,6-tri-O-(4-chlorobenzyl)-2-deoxy-β-D-thiogalactopyranoside (CAS: 117153-30-7, C₃₄H₃₂Cl₃N₃O₄S)
  • Key Differences :
    • Azido and deoxy groups : The azide at C2 enables click chemistry applications, while the deoxy modification mimics natural glycan defects.
    • Chlorobenzyl protection : Enhances lipophilicity and resistance to enzymatic degradation .

Stereochemical and Anomeric Variations

a) Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside (CAS: 126187-25-5, C₁₆H₂₄O₉S)
  • Key Differences: Ethyl aglycone vs. methylphenyl: Smaller aglycone increases solubility in polar solvents. Anomeric configuration: β-thiogalactosides are more stable than α-anomers under acidic conditions .

Research Findings and Trends

  • Stereoselectivity : Benzyl-protected thiogalactosides exhibit higher α-selectivity in glycosylations compared to acetylated analogs due to steric effects .
  • Stability : Benzyl groups confer superior stability in long-term storage and acidic conditions, making them preferred for multi-step syntheses .
  • Biological Relevance : Azido and deoxy derivatives (e.g., CAS 117153-30-7) are emerging tools for metabolic labeling and cancer research .

Q & A

Q. What are the key synthetic steps for preparing 4-Methylphenyl 2,3,4,6-tetra-O-benzyl-β-D-thiogalactopyranoside?

  • Methodological Answer : The synthesis typically involves:

Protection : Benzylation of all hydroxyl groups on galactose (except anomeric position) using benzyl bromide and a base (e.g., NaH) in anhydrous DMF .

Thioglycoside Formation : Reaction of the protected galactose with 4-methylthiophenol under Lewis acid catalysis (e.g., BF₃·OEt₂) to introduce the thio linkage at the anomeric center .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and characterization via NMR (¹H/¹³C) and mass spectrometry .
Note: Thioglycosides require strict anhydrous conditions to prevent hydrolysis .

Q. How are benzyl protecting groups strategically employed in the synthesis of this compound?

  • Methodological Answer : Benzyl groups are introduced to block hydroxyls during glycosylation, ensuring regioselectivity. Key considerations:
  • Temporary Protection : Benzyl ethers are stable under acidic/basic conditions but removable via hydrogenolysis (H₂/Pd-C) .
  • Orthogonality : Benzyl groups do not interfere with thioglycoside formation, unlike acetyl protections that may require selective deprotection .
  • Steric Effects : Over-benzylation can hinder reactivity; optimized stoichiometry (e.g., 4 eq. BnBr per hydroxyl) is critical .

Q. What spectroscopic methods confirm the structure and purity of this thiogalactopyranoside?

  • Methodological Answer :
  • NMR : ¹H NMR identifies anomeric proton (δ 5.2–5.5 ppm for β-thioglycosides) and benzyl aromatic protons (δ 7.2–7.4 ppm). ¹³C NMR confirms thioglycosidic linkage (C-S ~85–90 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+Na]⁺ ion) .
  • X-ray Crystallography : For absolute configuration, single-crystal analysis resolves anomeric stereochemistry (e.g., orthorhombic P2₁2₁2₁ space group) .

Advanced Research Questions

Q. How can regioselective benzylation of galactose be optimized to avoid incomplete protection or over-substitution?

  • Methodological Answer :
  • Stepwise Protection : Use temporary groups (e.g., TBDMS for C-2/C-3) to direct benzylation to C-4/C-6 first, followed by deprotection and sequential benzylation .
  • Kinetic Control : Low-temperature reactions (−20°C) with slow benzyl bromide addition minimize steric hindrance at crowded positions .
  • Monitoring : TLC (hexane:EtOAc 8:2) tracks reaction progress; incomplete spots indicate residual hydroxyls .

Q. What side reactions occur during thioglycoside formation, and how are they mitigated?

  • Methodological Answer :
  • Thioacetal Formation : Competing reactions between thiols and aldehydes (if present) are avoided by using pre-protected sugars .
  • Anomeric Mixtures : β-selectivity is enhanced with BF₃·OEt₂, which stabilizes the oxocarbenium ion intermediate .
  • Hydrolysis : Moisture-sensitive steps require molecular sieves and inert gas (N₂/Ar) .

Q. How does the thioglycoside’s stability and reactivity compare to O-glycosides in glycosylation reactions?

  • Methodological Answer :
  • Stability : Thioglycosides are hydrolytically stable (unlike O-glycosides) but require activation via thiophilic promoters (e.g., NIS/TfOH) .
  • Reactivity : The C-S bond’s lower energy allows milder cleavage conditions (e.g., TMSOTf vs. strong acids for O-glycosides) .
  • Kinetics : Thioglycosides exhibit slower glycosylation rates but higher stereocontrol due to reduced anomeric effect .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylphenyl 2,3,4,6-tetra-O-benzyl-b-D-thiogalactopyranoside
Reactant of Route 2
Reactant of Route 2
4-Methylphenyl 2,3,4,6-tetra-O-benzyl-b-D-thiogalactopyranoside

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